molecular formula C19H22ClN3O3S B3036743 2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide CAS No. 400076-96-2

2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide

Cat. No. B3036743
CAS RN: 400076-96-2
M. Wt: 407.9 g/mol
InChI Key: PITLNDFTWLMPPV-UHFFFAOYSA-N
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Description

“2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide” is a chemical compound with the molecular formula C19H22ClN3O3S . It is available for purchase from various chemical suppliers .


Molecular Structure Analysis

The molecular weight of this compound is 407.91428 . It contains a chlorobenzene core, a methylsulfonyl group, and a methylpiperazino group attached to a carboxamide group .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, are not provided in the available resources .

Scientific Research Applications

Pharmacokinetics and Metabolism

  • Metabolic Pathways and Excretion : This compound, also known as GDC-0449 or vismodegib, undergoes extensive metabolism in both rats and dogs. The primary metabolic pathways involve oxidation of the phenyl moiety followed by phase II glucuronidation or sulfation. Additionally, an uncommon pyridine ring opening pathway was observed. In rats and dogs, feces were the major excretion route, with significant proportions of the dose absorbed based on bile and urine excretion (Yue et al., 2011).

Chemical Synthesis and Structure

  • Synthesis and Crystal Structure : A study focused on the synthesis and crystal structure analysis of a similar compound, 2-Chloro-N-{2-fluoro-5-[N-(phenylsulfonyl) phenylsulfonamido]phenyl}benzamide. This compound represents a novel class of structures with preliminary herbicidal activity tested (Li et al., 2008).

Pharmacological Applications

  • Inhibitor of the Hedgehog Signaling Pathway : GDC-0449 serves as a potent, selective inhibitor of the Hedgehog (Hh) signaling pathway, being developed for the treatment of various cancers. It exhibits properties like metabolic stability in multiple species, extensive protein binding, and low potential for P450 enzyme inhibition (Wong et al., 2009).

  • Role in Treating Basal Cell Carcinoma : As a Hedgehog pathway inhibitor, vismodegib has been a focus in the treatment of basal cell carcinoma. It's the first of its kind to be approved for this purpose, showcasing its role in the pathogenesis and potential treatment of this cancer type (Batty et al., 2012).

properties

IUPAC Name

2-chloro-N-[2-(4-methylpiperazin-1-yl)phenyl]-4-methylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3O3S/c1-22-9-11-23(12-10-22)18-6-4-3-5-17(18)21-19(24)15-8-7-14(13-16(15)20)27(2,25)26/h3-8,13H,9-12H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PITLNDFTWLMPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC=CC=C2NC(=O)C3=C(C=C(C=C3)S(=O)(=O)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-[2-(4-methylpiperazino)phenyl]-4-(methylsulfonyl)benzenecarboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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